Fmoc-homoArg(Mtr)-OH Fmoc-homoArg(Mtr)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC17608806
InChI: InChI=1S/C32H38N4O7S/c1-19-17-28(42-4)20(2)21(3)29(19)44(40,41)36-31(33)34-16-10-9-15-27(30(37)38)35-32(39)43-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,17,26-27H,9-10,15-16,18H2,1-4H3,(H,35,39)(H,37,38)(H3,33,34,36)/t27-/m0/s1
SMILES:
Molecular Formula: C32H38N4O7S
Molecular Weight: 622.7 g/mol

Fmoc-homoArg(Mtr)-OH

CAS No.:

Cat. No.: VC17608806

Molecular Formula: C32H38N4O7S

Molecular Weight: 622.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-homoArg(Mtr)-OH -

Specification

Molecular Formula C32H38N4O7S
Molecular Weight 622.7 g/mol
IUPAC Name (2S)-6-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C32H38N4O7S/c1-19-17-28(42-4)20(2)21(3)29(19)44(40,41)36-31(33)34-16-10-9-15-27(30(37)38)35-32(39)43-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,17,26-27H,9-10,15-16,18H2,1-4H3,(H,35,39)(H,37,38)(H3,33,34,36)/t27-/m0/s1
Standard InChI Key MYPHFLRAJFYMDO-MHZLTWQESA-N
Isomeric SMILES CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
Canonical SMILES CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

Fmoc-homoArg(Mtr)-OH (IUPAC name: N-(fluorenylmethoxycarbonyl)-L-homoarginine) has the molecular formula C<sub>31</sub>H<sub>36</sub>N<sub>4</sub>O<sub>7</sub>S and a molecular weight of 608.7 g/mol . Its structure comprises:

  • Fmoc group: A base-labile protecting group removed under mild alkaline conditions (e.g., piperidine), ensuring compatibility with SPPS .

  • Mtr group: A side-chain protector requiring stronger acidic conditions (e.g., trifluoroacetic acid, TFA) for cleavage, offering intermediate stability compared to other arginine protectors like Pbf or Pmc .

  • Homoarginine backbone: An arginine analog with an extended side chain (additional CH<sub>2</sub> group), altering steric and electronic interactions in peptide sequences .

Table 1: Key Structural Features of Fmoc-homoArg(Mtr)-OH

FeatureDescription
Fmoc GroupProtects α-amino group; cleaved with 20% piperidine in DMF.
Mtr GroupProtects guanidino side chain; removed with TFA + scavengers (e.g., EDT).
BackboneHomoarginine (6-carbon side chain vs. arginine’s 5-carbon).

Synthesis and Deprotection Strategies

Synthetic Routes

The synthesis of Fmoc-homoArg(Mtr)-OH involves sequential protection of the homoarginine backbone:

  • Side-Chain Protection:

    • The guanidino group reacts with 4-methoxy-2,3,6-trimethylphenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the Mtr-protected intermediate .

  • α-Amino Protection:

    • The free α-amino group is then shielded using Fmoc-Cl (9-fluorenylmethyl chloroformate) under alkaline conditions .

Industrial-scale production employs automated synthesizers and high-performance liquid chromatography (HPLC) for purification, ensuring high yields and minimal byproducts .

Deprotection Kinetics

The Mtr group exhibits slower acidolytic cleavage compared to Pbf or Pmc, necessitating prolonged TFA exposure (typically 2–4 hours) . This limits its use to peptides with ≤2 arginine residues to avoid side reactions (e.g., aspartimide formation) .

Table 2: Deprotection Rates of Arginine Protecting Groups

Protecting GroupAcid LabilityCleavage ConditionsUse Case
MtrModerateTFA + scavengers, 2–4 hoursPeptides with 1–2 Arg residues
PbfHighTFA + scavengers, 1–2 hoursComplex multi-Arg peptides
TosLowHF, harsh conditionsRare due to toxicity

Applications in Peptide Science

Peptide Synthesis

Fmoc-homoArg(Mtr)-OH serves as a critical building block for incorporating homoarginine into peptides. Its extended side chain enhances:

  • Proteolytic Stability: Resists enzymatic degradation better than arginine-containing peptides .

  • Receptor Specificity: Modulates interactions with targets like G-protein-coupled receptors (GPCRs) due to altered hydrogen-bonding networks .

Biological Activity

Peptides featuring homoarginine demonstrate:

  • Antimicrobial Properties: Disrupt bacterial membranes via electrostatic interactions with lipid bilayers .

  • Vasomodulatory Effects: Influence nitric oxide pathways, potentially aiding cardiovascular therapeutics .

Interaction Studies

Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) leverage Fmoc-homoArg(Mtr)-OH-derived peptides to:

  • Map binding epitopes on proteins.

  • Quantify affinity constants (K<sub>D</sub>) for drug discovery .

Comparative Analysis with Analogous Compounds

Fmoc-Arg(Mtr)-OH vs. Fmoc-homoArg(Mtr)-OH

While both compounds share the Mtr group, homoarginine’s extended side chain confers distinct advantages:

  • Increased Hydrophobicity: Alters peptide solubility and aggregation propensity.

  • Enhanced Bioavailability: Improved membrane permeability in cell-based assays .

Functional Trade-offs

ParameterFmoc-homoArg(Mtr)-OHFmoc-Arg(Pbf)-OH
Deprotection Time2–4 hours (TFA)1–2 hours (TFA)
Side Chain Length6-carbon5-carbon
Typical UseStable peptides, fewer ArgComplex peptides, multi-Arg

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